Morpholine-4-carboximidamide hydrochloride (CAS 5638-78-8) is a highly stable, crystalline guanidine-like building block characterized by its dual-functional molecular architecture: a basic amidine group and a morpholine ether oxygen. In industrial procurement, this hydrochloride salt is prioritized over its free base due to superior shelf stability and predictable solubility profiles in standard synthesis workflows [2]. Beyond its established role as a robust precursor for morpholine-substituted pyrimidines, triazines, and stable organic radicals [2], it has recently emerged as a high-performance interfacial modifier in advanced materials, providing precise bidentate metal coordination in ambient-air processed photovoltaics [1].
Substituting Morpholine-4-carboximidamide hydrochloride with generic amidines, its free base, or closely related carbocyclic analogs (e.g., piperidine-1-carboximidamide) introduces critical process failures. The free base form suffers from severe solubility limitations in ethereal solvents like THF, requiring the undesirable addition of high-boiling co-solvents such as DMSO to maintain homogeneous reactions [1]. Furthermore, substituting the morpholine ring with a piperidine ring eliminates the ether oxygen, which not only drastically narrows the process window during precursor synthesis—causing complete reaction failure under unbuffered guanylation conditions—but also removes a secondary coordination site essential for defect passivation in metal-halide material applications [1], [2].
Morpholine-4-carboximidamide hydrochloride acts as a highly effective top-interface passivator in ambient-air processed perovskite solar cells compared to unpassivated baselines. The amidine group passivates the [PbI6]4- lattice via Pb2+ coordination and I- hydrogen bonding, while the morpholine ether (C-O-C) moiety provides an additional Pb2+ coordination site, suppressing defect formation and blocking moisture ingress [1].
| Evidence Dimension | Power Conversion Efficiency (PCE) and Operational Stability |
| Target Compound Data | 25.79% PCE; retains 95.22% of initial performance after 2400 hours |
| Comparator Or Baseline | Unpassivated baseline devices (rapid degradation in ambient air) |
| Quantified Difference | Enables >25.7% efficiency with near-zero degradation over 2400 hours in 15-25% relative humidity |
| Conditions | Air-processed n-i-p perovskite solar cells, 15-25% RH |
Crucial for scaling commercial ambient-air manufacturing of highly stable perovskite photovoltaics by eliminating the need for inert-atmosphere processing.
In the synthesis of complex polyradicals and heterocycles, the free base of morpholine-4-carboximidamide exhibits severely limited solubility in standard ethereal solvents like THF. In contrast, the hydrochloride salt provides a stable, easily handled crystalline solid that can be liberated in situ with stoichiometric alkoxide, streamlining the solvent system and avoiding high-boiling additives [1].
| Evidence Dimension | Solvent requirement for homogeneous reaction |
| Target Compound Data | HCl salt enables controlled in situ liberation in standard alcoholic/ethereal mixtures |
| Comparator Or Baseline | Free base (CAS 17238-66-3) |
| Quantified Difference | Free base requires 25% v/v DMSO co-solvent to achieve solubility in THF at elevated temperatures |
| Conditions | Nucleophilic aromatic substitution of 1-fluoro-2-nitrobenzene derivatives |
Eliminating high-boiling co-solvents like DMSO simplifies downstream workup and improves scalability in API intermediate synthesis.
The morpholine core imparts distinct electronic properties to the amidine formation process compared to strictly carbocyclic analogs. When reacted with cyanamide, morpholine smoothly converts to morpholine-4-carboximidamide hydrochloride. Conversely, the piperidine analog completely fails under identical unbuffered conditions, yielding only unreacted piperidine hydrochloride [1].
| Evidence Dimension | Yield of amidine hydrochloride under unbuffered cyanamide condensation |
| Target Compound Data | 75% yield of morpholine-4-carboximidamide hydrochloride |
| Comparator Or Baseline | Piperidine-1-carboximidamide hydrochloride synthesis |
| Quantified Difference | Piperidine analog yields 0% under the same conditions, requiring strict pH 8-9 buffering to proceed |
| Conditions | Direct condensation of the secondary amine with cyanamide in the presence of HCl |
Demonstrates a wider process window and higher robustness for the morpholine derivative in industrial-scale building block synthesis.
Leveraging its dual coordination sites (amidine and ether oxygen), this compound is a highly effective top-interface passivator in n-i-p perovskite solar cells. It allows for ambient-air fabrication while achieving >25% efficiency and long-term moisture resistance, bypassing the need for expensive inert-atmosphere glovebox manufacturing [1].
The stable hydrochloride salt is a preferred precursor for synthesizing morpholine-substituted pyrimidines and triazines. Its reliable in situ liberation avoids the poor solubility and degradation issues of the free base, making it highly suitable for the scalable synthesis of antiviral agents and kinase inhibitors [2].
Used in the synthesis of C(3)-morpholinyl substituted benzo[e][1,2,4]triazin-4-yl radicals. The high yield of the amidinylation step and the avoidance of high-boiling co-solvents make it a highly practical starting material for developing paramagnetic liquid crystals and organic magnetic materials[2].